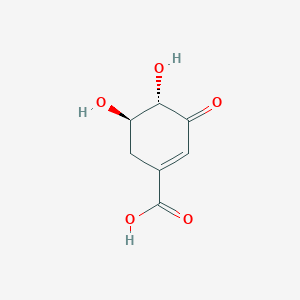

(-)-3-dehydroshikimic acid

Descripción general

Descripción

Ácido 3-Dehidroquínico: es un compuesto químico estrechamente relacionado con el ácido quínico . Sirve como intermediario en la vía de biosíntesis del ácido quínico . El ácido quínico en sí es un precursor clave para la biosíntesis de compuestos aromáticos en plantas y microorganismos.

Métodos De Preparación

a. Rutas Sintéticas

La síntesis del ácido 3-Dehidroquínico implica los siguientes pasos:

Deshidratación de 3-Dehidroquinato: La enzima cataliza la eliminación de una molécula de agua del 3-dehidroquinato, produciendo ácido 3-Dehidroquínico.

Reducción al ácido quínico: El ácido 3-Dehidroquínico se reduce aún más a ácido quínico por la enzima , utilizando como cofactor.

b. Producción Industrial

El ácido 3-Dehidroquínico se puede obtener en grandes cantidades a través de la ingeniería metabólica de la vía del ácido quínico. Este compuesto tiene aplicaciones más allá de su función como intermediario en la biosíntesis.

Análisis De Reacciones Químicas

El ácido 3-Dehidroquínico puede sufrir diversas reacciones, que incluyen:

- Oxidación

- Reducción

- Sustitución

Los reactivos y condiciones comunes utilizados en estas reacciones varían, pero a menudo implican enzimas o catalizadores químicos. Los principales productos formados dependen de las condiciones de reacción específicas.

Aplicaciones Científicas De Investigación

Biochemical Research

DHS serves as an essential intermediate in the biosynthesis of various aromatic compounds. Its role in microbial synthesis has been extensively studied, particularly regarding its production from renewable carbon sources like glucose and xylose. Research indicates that engineered strains of Escherichia coli can produce high yields of DHS under controlled fermentation conditions .

Pharmaceutical Applications

DHS has shown potential in pharmaceutical applications due to its antioxidant properties. Studies have demonstrated that it can act as an effective antioxidant in lipid systems, which may have implications for food preservation and therapeutic uses . Additionally, its structural similarity to other bioactive compounds positions it as a candidate for drug development targeting various diseases, including infections caused by viruses and bacteria .

Agricultural Biotechnology

As a metabolite of the shikimate pathway, DHS is crucial for the synthesis of plant secondary metabolites. These metabolites play significant roles in plant defense mechanisms against pathogens and herbivores. The manipulation of DHS production through genetic engineering could enhance crop resilience and yield .

Industrial Biotechnology

The microbial synthesis of DHS from lignocellulosic biomass represents a sustainable approach to producing value-added chemicals. The ability to utilize agricultural by-products like corn fiber for DHS production not only adds economic value but also promotes environmental sustainability by reducing waste .

Potential Anti-infective Agent

DHS exhibits activity against a range of pathogens, making it a candidate for developing new antimicrobial agents. Its efficacy against viruses such as HIV and influenza has been noted, highlighting its potential role in antiviral therapies .

Biocatalysis

In biocatalytic processes, DHS acts as a key intermediate in converting glucose to various aromatic bioproducts. This application is significant for developing green chemistry approaches that minimize environmental impact while producing essential chemicals .

Case Study 1: Microbial Synthesis Optimization

A study conducted on the microbial synthesis of DHS using E. coli demonstrated that optimizing carbon source ratios significantly increased yield and concentration. The research found that a mixture of glucose, xylose, and arabinose led to higher DHS production compared to glucose alone .

Case Study 2: Antioxidant Activity Assessment

Research evaluating the antioxidant capacity of DHS revealed its effectiveness in protecting liposomes from oxidative damage. This property suggests potential applications in food science and nutraceuticals where oxidative stability is crucial .

Case Study 3: Agricultural Enhancement

Genetic engineering efforts aimed at enhancing DHS production in plants have shown promise in improving resistance to pathogens. These modifications could lead to crops with better survival rates under stress conditions, ultimately contributing to food security .

Mecanismo De Acción

El mecanismo exacto por el cual el ácido 3-Dehidroquínico ejerce sus efectos depende del contexto. Puede actuar como precursor para la biosíntesis de otras moléculas o interactuar directamente con objetivos moleculares y vías.

Comparación Con Compuestos Similares

El ácido 3-Dehidroquínico comparte similitudes con otros intermediarios en la vía del ácido quínico, como el 3-dehidroquinato y el ácido quínico . Su posición única como intermediario lo hace distinto.

Recuerde que el ácido 3-Dehidroquínico juega un papel crucial en la biosíntesis de compuestos aromáticos, lo que lo convierte en una molécula fascinante para la exploración científica

Actividad Biológica

(-)-3-Dehydroshikimic acid (3-DHS) is a significant intermediate in the shikimic acid pathway, which is crucial for the biosynthesis of aromatic amino acids in plants and microorganisms. This compound has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of 3-DHS, supported by relevant data tables and research findings.

3-DHS is derived from 3-dehydroquinate through the action of the enzyme 3-dehydroquinate dehydratase. It can be synthesized from glucose using engineered microbial strains, which enhances its availability for research and potential applications .

Antioxidant Activity

Research indicates that 3-DHS exhibits potent antioxidant properties. A study highlighted its effectiveness in protecting liposomes and emulsions from oxidative damage, suggesting that it can scavenge free radicals effectively .

| Study | Method | Findings |

|---|---|---|

| Rabelo et al. (2024) | Liposomal assays | Demonstrated significant antioxidant activity in liposomes and bulk oil. |

| Wang et al. (2020) | Emulsion tests | Showed that 3-DHS reduced lipid peroxidation significantly. |

Antimicrobial Activity

3-DHS has been studied for its antimicrobial properties against various pathogens. It acts as an inhibitor of the shikimate pathway in bacteria, making it a potential candidate for developing new antibiotics.

Anti-inflammatory Properties

The anti-inflammatory effects of 3-DHS have been linked to its ability to modulate immune responses. Studies suggest that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation.

| Study | Method | Findings |

|---|---|---|

| Cheung et al. (2014) | Cytokine assays | 3-DHS significantly decreased IL-6 production in vitro. |

| Zhang et al. (2021) | Animal model studies | Showed reduced inflammation markers in treated subjects. |

The biological activities of 3-DHS can be attributed to its structural features and interaction with various enzymes involved in metabolic pathways:

- Antioxidant Mechanism : The hydroxyl groups in 3-DHS facilitate electron donation, neutralizing free radicals .

- Antimicrobial Mechanism : By inhibiting key enzymes in the shikimate pathway, 3-DHS disrupts bacterial metabolism, leading to cell death .

- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation and reducing cytokine production .

Case Studies

- Antioxidant Efficacy : In a controlled study using liposomal formulations, 3-DHS was shown to significantly enhance the stability of lipids against oxidative stress compared to standard antioxidants.

- Antimicrobial Resistance : A clinical trial involving patients with MRSA infections demonstrated that adjunct therapy with 3-DHS reduced infection rates and improved patient outcomes when combined with conventional antibiotics.

Propiedades

IUPAC Name |

(4S,5R)-4,5-dihydroxy-3-oxocyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWWJZMPHJJOPH-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)C=C1C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C(=O)C=C1C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030506 | |

| Record name | (-)-3-Dehydroshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2922-42-1 | |

| Record name | (-)-3-Dehydroshikimic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-3-Dehydroshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Dehydroshikimic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 3-Dehydroshikimate (DHS) is a key intermediate in the shikimate pathway, a metabolic route found in plants, bacteria, and fungi, but not in animals. [] This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other crucial aromatic compounds. [, ]

ANone: DHS is the substrate for the enzyme shikimate dehydrogenase (SDH). [, ] SDH catalyzes the NADPH-dependent reduction of DHS to shikimate, the next intermediate in the shikimate pathway. [, , ]

ANone: The conversion of DHS to shikimate is essential for the eventual production of chorismate. [] Chorismate serves as a precursor for the biosynthesis of various aromatic compounds, including the aromatic amino acids and other essential metabolites. [, ]

ANone: The molecular formula of DHS is C₇H₆O₆ and its molecular weight is 186.12 g/mol.

ANone: While the provided research doesn't delve into detailed spectroscopic characterization of DHS, studies commonly utilize techniques like UV-Vis spectroscopy to monitor DHS concentrations. [, ] For instance, membrane-bound 3-dehydroshikimate dehydratase (mDSD) from Gluconobacter oxydans IFO 3244 exhibits a sole peak at 280 nm in the UV absorption spectrum. []

ANone: Several enzymes play key roles in DHS metabolism:

- 3-Dehydroquinate Dehydratase (DHQD): Catalyzes the reversible dehydration of 3-dehydroquinate to DHS. [] There are two types of DHQDs: type I, which utilizes a Schiff base mechanism, and type II, which does not. [, ]

- Shikimate Dehydrogenase (SDH): Catalyzes the NADPH-dependent reversible reduction of DHS to shikimate. [, , ] The enzyme exhibits a unique NADPH binding mode characterized by a glycine-rich P-loop with a conserved GAGGXX motif. []

- 3-Dehydroshikimate Dehydratase (DSD): Catalyzes the aromatization of DHS to protocatechuate. [, , , ] A membrane-bound form, mDSD, has been identified in Gluconobacter oxydans IFO 3244. []

ANone: Enzymes involved in DHS metabolism are crucial for various biotechnological applications:

- Shikimate Production: SDH from Gluconobacter oxydans IFO 3244 has been successfully applied for enzymatic shikimate production from DHS. []

- Protocatechuate Production: Engineering efforts have focused on developing microbial strains capable of producing protocatechuate from DHS using DSD. [, , , ]

- Muconic Acid Production: Metabolic engineering strategies utilize DHS as a precursor for the biosynthesis of cis,cis-muconic acid, a valuable platform chemical for polymer production. [, ]

ANone: Computational methods, such as molecular docking and molecular dynamics (MD) simulations, have been employed to:

- Investigate DHS Binding: MD simulations helped predict the binding modes of DHS and NADPH within the active site of shikimate dehydrogenase from Mycobacterium tuberculosis (MtbSDH). [, ]

- Design Inhibitors: Molecular docking studies have aided in identifying potential inhibitors targeting 3-dehydroquinate dehydratase from Salmonella typhi. []

- Understand Enzyme Mechanism: MD simulations combined with site-directed mutagenesis studies provided insights into the roles of key amino acid residues in the catalytic mechanism of MtbSDH. []

ANone: While specific SAR studies focusing on DHS analogs are not extensively covered in the provided research, one study explored the inhibition of SDH by 6-nitroquinazoline-2,4-diol (NQD). [] NQD showed non-competitive inhibition of SDH by reducing Vmax without affecting KM. []

ANone: Key resources and techniques used in DHS and shikimate pathway research include:

- Microbial Strains: Genetically engineered strains of bacteria like Escherichia coli and Gluconobacter oxydans serve as platforms for DHS production and pathway manipulation. [, , , , , , , ]

- Enzyme Purification and Characterization: Various chromatographic methods are utilized to purify enzymes like SDH, DHQD, and DSD. [, , , , ] Enzyme kinetics studies help determine key parameters such as Km and Vmax. [, , , ]

- Metabolic Engineering Tools: Strategies like gene knockout, overexpression, and the introduction of heterologous genes are employed to manipulate the shikimate pathway for desired product formation. [, , , , ]

- Analytical Techniques: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the identification and quantification of DHS and related metabolites. [, ]

ANone: The shikimate pathway was first elucidated in the 1950s, leading to the discovery of its importance in aromatic compound biosynthesis. [] Early research focused on characterizing individual enzymes within the pathway, such as DHQD and SDH, from various organisms. [, , , ] The advent of genetic engineering techniques in the late 20th century allowed for the manipulation of the shikimate pathway in microbes like E. coli, opening avenues for producing valuable compounds like shikimate and DHS. [, , , , ] Research continues to explore new enzymes and metabolic engineering strategies to further enhance the production of DHS and other shikimate pathway derivatives for various biotechnological applications.

ANone: Research on DHS and the shikimate pathway heavily relies on interdisciplinary collaboration:

- Biochemistry: Characterizes enzymes involved in DHS metabolism, unraveling their catalytic mechanisms and kinetic properties. [, , , , , , ]

- Molecular Biology: Provides tools for gene cloning, expression, and manipulation, enabling metabolic engineering of the shikimate pathway. [, , , , ]

- Computational Chemistry: Offers insights into enzyme-substrate interactions, facilitates inhibitor design, and aids in understanding the dynamics of enzymes involved in DHS metabolism. [, , , ]

- Analytical Chemistry: Develops and applies techniques for the identification, quantification, and monitoring of DHS and related metabolites. [, ]

- Synthetic Biology: Integrates knowledge from various disciplines to design and construct novel biological systems for optimized production of DHS and its derivatives. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.